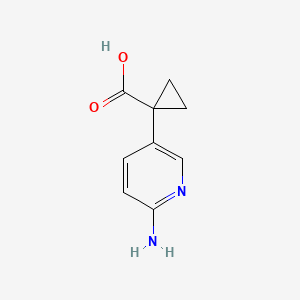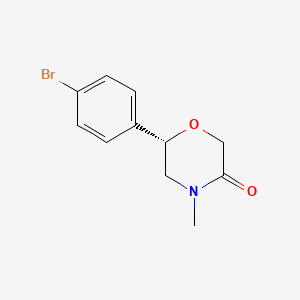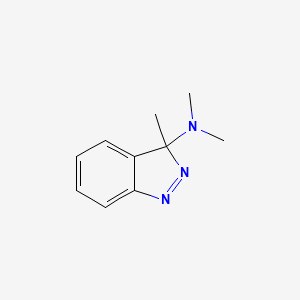
methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate is an organic compound characterized by its unique structure, which includes multiple double bonds and chlorine substituents. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of diazomethane for the methylation of carboxylic acids . The reaction conditions often require careful handling due to the reactivity of diazomethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate can undergo various chemical reactions, including:
Electrophilic Addition: Due to the presence of conjugated dienes, it can participate in electrophilic addition reactions.
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Addition: Reagents such as hydrogen halides (e.g., HCl, HBr) can be used under mild conditions.
Substitution Reactions: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, electrophilic addition with hydrogen halides can yield halogenated derivatives, while substitution reactions can produce various substituted compounds.
Applications De Recherche Scientifique
Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate involves its interaction with various molecular targets. The conjugated diene system allows it to participate in pericyclic reactions, such as the Diels-Alder reaction . The chlorine substituents can also influence its reactivity by stabilizing intermediates through inductive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)-2,4-pentadienoate
- Methyl (2Z,4Z)-2-(chloromethyl)-5-chloro-5-(4-nitrophenyl)-2,4-pentadienoate
Uniqueness
Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate is unique due to its specific substitution pattern and the presence of both chlorine and phenyl groups.
Propriétés
Numéro CAS |
1242066-41-6 |
|---|---|
Formule moléculaire |
C14H14Cl2O2 |
Poids moléculaire |
285.2 g/mol |
Nom IUPAC |
methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-4-methyl-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C14H14Cl2O2/c1-10(8-12(9-15)14(17)18-2)13(16)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3/b12-8+,13-10- |
Clé InChI |
GZZHBBMBLXLXIV-LSCZQMSZSA-N |
SMILES isomérique |
C/C(=C(\C1=CC=CC=C1)/Cl)/C=C(\CCl)/C(=O)OC |
SMILES canonique |
CC(=C(C1=CC=CC=C1)Cl)C=C(CCl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


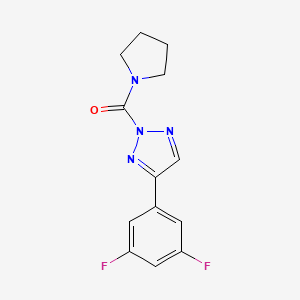
![2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol](/img/structure/B12630960.png)
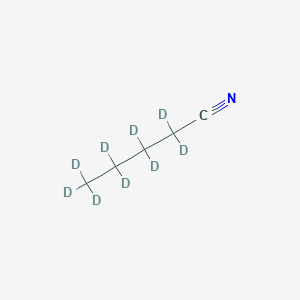

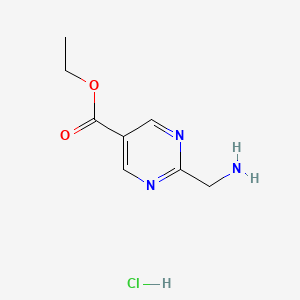
![N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B12630988.png)
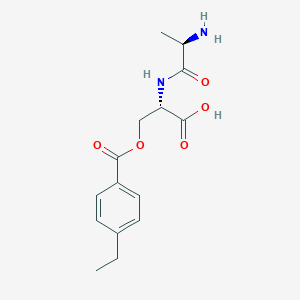
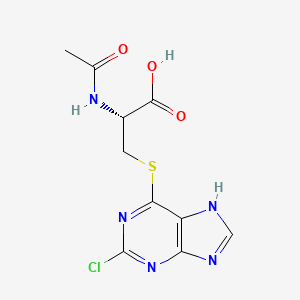
![Decyltris[(propan-2-yl)oxy]silane](/img/structure/B12631002.png)

silane](/img/structure/B12631019.png)
